(S)-1-(1H-Indol-3-yl)propan-2-ol
CAS No.:
Cat. No.: VC16003958
Molecular Formula: C11H13NO
Molecular Weight: 175.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13NO |
|---|---|
| Molecular Weight | 175.23 g/mol |
| IUPAC Name | (2S)-1-(1H-indol-3-yl)propan-2-ol |
| Standard InChI | InChI=1S/C11H13NO/c1-8(13)6-9-7-12-11-5-3-2-4-10(9)11/h2-5,7-8,12-13H,6H2,1H3/t8-/m0/s1 |
| Standard InChI Key | JXMVNHWZTQYNTJ-QMMMGPOBSA-N |
| Isomeric SMILES | C[C@@H](CC1=CNC2=CC=CC=C21)O |
| Canonical SMILES | CC(CC1=CNC2=CC=CC=C21)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The (S)-1-(1H-Indol-3-yl)propan-2-ol molecule comprises a planar indole heterocycle linked via a methylene bridge to a chiral secondary alcohol. The indole system consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered pyrrole ring, while the propan-2-ol moiety introduces a stereogenic center at the C2 position. The absolute S configuration at this center is critical for potential biological interactions, as enantiomeric pairs often exhibit divergent pharmacological profiles .
Key structural descriptors include:
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IUPAC Name: (2S)-1-(1H-indol-3-yl)propan-2-ol
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Canonical SMILES: CC@@HO
Spectroscopic and Physical Data
Experimental data for (S)-1-(1H-Indol-3-yl)propan-2-ol remain sparse, but analogs provide insights:
The absence of melting/boiling point data in literature suggests thermal instability or challenges in isolation . Nuclear magnetic resonance (NMR) spectra of analogous compounds exhibit characteristic indole proton resonances at δ 7.0–7.9 ppm (aromatic) and δ 3.5–4.5 ppm (methine adjacent to -OH) .
Synthetic Methodologies
Chiral Pool Synthesis
A five-step enantioselective route to related (R)-1-(1H-Indol-3-yl)propan-2-amines provides a template for adapting to the S-configuration :
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Nitroalkene Preparation: Nitropropene derivatives react with indole-3-carbaldehyde via Henry reaction.
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Modified Nef Reaction: Fe-HCl-mediated conversion of nitro groups to ketones.
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Sulfinamide Condensation: (R)-2-Methyl-2-propanesulfinamide introduces chirality.
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Grignard Addition: Methylmagnesium bromide extends the carbon chain.
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Desulfonation: HCl/MeOH cleavage yields enantiopure amine (>99% ee) .
For (S)-1-(1H-Indol-3-yl)propan-2-ol, replacing the final amine with a hydroxyl group would require:
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Ketone Reduction: NaBH₄ or asymmetric catalytic hydrogenation of 1-(1H-indol-3-yl)propan-2-one.
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Enzymatic Resolution: Lipase-mediated kinetic resolution of racemic alcohol .
Protecting Group Strategies
Synthesis of 1-(1H-Indol-3-yloxy)propan-2-ol highlights challenges in hydroxyl group management :
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TBS Protection: tert-Butyldimethylsilyl (TBS) ethers stabilize alcohols during indole functionalization.
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Wilsmeier–Haack Formylation: POCl3/DMF-mediated introduction of aldehyde groups at C3 of indole.
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Deprotection: HF-pyridine or TBAF removes silyl protecting groups .
Research Challenges and Future Directions
Stability Optimization
Proclivity toward oxidation necessitates formulation studies. Lyophilization with cyclodextrins or lipid nanoparticulate encapsulation may enhance shelf-life .
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